Direct red 239

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

28706-25-4 |

|---|---|

分子式 |

C41H24N6Na4O15S4 |

分子量 |

1060.9 g/mol |

IUPAC 名称 |

tetrasodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C41H28N6O15S4.4Na/c48-39-33-11-7-27(15-25(33)19-35(65(57,58)59)37(39)46-44-29-5-1-23-17-31(63(51,52)53)9-3-21(23)13-29)42-41(50)43-28-8-12-34-26(16-28)20-36(66(60,61)62)38(40(34)49)47-45-30-6-2-24-18-32(64(54,55)56)10-4-22(24)14-30;;;;/h1-20,48-49H,(H2,42,43,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4 |

InChI 键 |

VDOGYBKHFWFTCJ-UHFFFAOYSA-J |

规范 SMILES |

C1=CC2=C(C(=C(C=C2C=C1NC(=O)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=CC6=C(C=C5)C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC7=CC8=C(C=C7)C=C(C=C8)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+] |

物理描述 |

Liquid |

产品来源 |

United States |

Foundational & Exploratory

Direct Red 239 chemical properties

An In-depth Technical Guide on the Core Chemical Properties of Direct Red 239

Abstract

This compound is a synthetic, water-soluble diazo dye primarily utilized in the textile, paper, and leather industries for its vibrant red coloration.[1][2][3][4][5] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development who may encounter azo dyes in their studies. The document details the compound's structure, solubility, stability, and other key characteristics, presenting quantitative data in structured tables. Furthermore, it outlines standard experimental protocols for determining these properties and includes visualizations to illustrate the chemical structure and a representative experimental workflow.

Chemical and Physical Properties

This compound is a complex aromatic compound characterized by the presence of two azo (-N=N-) groups, which are responsible for its color.[2][6] It is a tetrasodium (B8768297) salt, a feature that confers high water solubility.[1] The dye appears as a red-brown powder in its solid state.[1][5][7][8][9]

General and Structural Properties

The fundamental identifiers and structural characteristics of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 60202-35-9 | [1][2][10] |

| Molecular Formula | C41H24N6Na4O15S4 | [1][11] |

| Molecular Weight | ~1060.9 g/mol | [1][11] |

| IUPAC Name | tetrasodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate | [1] |

| Synonyms | C.I. This compound, Direct Scarlet 6BS, Direct Red 2G | [5][7][8] |

| Chemical Class | Double Azo Dye | [2][9] |

| Appearance | Red-brown powder | [1][7][8][9] |

Solubility Profile

The solubility of this compound is dictated by its large, multi-ring aromatic structure and the presence of four sodium sulfonate groups.[1] These ionic groups make it highly soluble in water and other polar solvents.

| Solvent | Solubility | Observation | Reference |

| Water | Soluble | Forms a yellow-light red solution | [1][3][5][8] |

| Strong Sulfuric Acid | Soluble | Forms a blue-red to purple solution | [1][5][8] |

| N,N-Dimethylformamide (DMF) | Soluble | - | [1][2][8] |

| Chloroform | Soluble | - | [1][2][8] |

| Ethanol | Limited Solubility | Produces a shallow dark pink color | [1] |

| Butanol | Insoluble | - | [2][3][8] |

| Acetone | Insoluble | - | [2][3][8] |

Stability and Reactivity

This compound exhibits notable thermal stability, making it suitable for industrial processes that require elevated temperatures.[1]

| Property | Value / Observation | Reference |

| Chemical Stability | Stable under normal temperatures and pressures. | [10] |

| Melting Point | > 300°C (Decomposes) | [1][3][5][8] |

| Thermal Decomposition | Initial dehydration at 140-150°C; major breakdown of the chromophore begins around 237°C. | [1] |

| pH Stability | Optimal color performance between pH 7.0 and 9.0. | [1] |

| Incompatibilities | Strong oxidizing agents, strong reducing agents. | [10] |

| Hazardous Decomposition | May produce irritating and toxic fumes and gases upon decomposition. | [10] |

| Hazardous Polymerization | Will not occur. | [10] |

Fastness Properties

In textile applications, fastness refers to a dye's resistance to fading or running.

| Property | Grade | Reference |

| Light Fastness | 5 | [9][12] |

| Washing Fastness | 3-4 | [9] |

| Perspiration Fastness | 4 | [12] |

Chemical Structure and Visualization

The intricate structure of this compound is central to its properties. The molecule is symmetrical around a central urea (B33335) (carbonyldiimino) bridge, connecting two large naphthylazo-naphthalene sulfonate complexes.

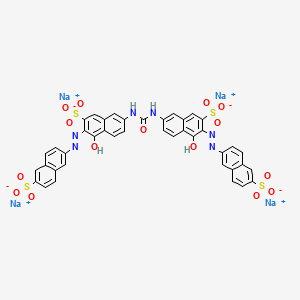

Caption: 2D representation of the this compound chemical structure.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published in public literature. However, standard methodologies for characterizing azo dyes are well-established. The following section describes typical protocols that would be employed.

Determination of Solubility

Objective: To quantitatively or qualitatively determine the solubility of this compound in various solvents.

Methodology (Shake-Flask Method - OECD Guideline 105):

-

Preparation: A small, accurately weighed amount of this compound powder (e.g., 10 mg) is added to a known volume of the solvent (e.g., 10 mL) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature (typically 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The mixture is allowed to stand, and if a solid phase remains, it is separated from the solution by centrifugation or filtration (using a filter that does not adsorb the dye).

-

Quantification: The concentration of this compound in the clear supernatant/filtrate is determined using a suitable analytical technique, most commonly UV-Visible spectrophotometry. A calibration curve is first prepared using standards of known concentrations to relate absorbance to concentration (Beer-Lambert Law).

-

Calculation: The solubility is expressed in units such as g/L or mol/L. For qualitative assessment, solubility is noted as soluble, partially soluble, or insoluble based on visual inspection.

Thermal Stability Analysis

Objective: To determine the thermal decomposition profile of this compound.

Methodology (Thermogravimetric Analysis - TGA):

-

Sample Preparation: A small, precise amount of the dye powder (typically 5-10 mg) is placed into a TGA sample pan (e.g., alumina (B75360) or platinum).

-

Instrumentation: The pan is placed in the TGA furnace. The instrument is programmed to heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).

-

Atmosphere: The analysis is run under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative decomposition.

-

Data Acquisition: The TGA instrument continuously measures and records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition and the temperatures of maximum weight loss are identified to characterize the thermal stability.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a chemical dye like this compound.

Caption: General workflow for the chemical characterization of a dye.

Conclusion

This compound is a well-defined diazo dye with properties that are highly relevant to its industrial applications. Its high water solubility, conferred by multiple sulfonate groups, and significant thermal stability are key characteristics. The data and protocols presented in this guide offer a foundational understanding for researchers and scientists. For professionals in drug development, understanding the properties of such azo compounds is crucial, particularly when considering their potential for biotransformation, interaction with biological systems, or use as staining agents in experimental setups.

References

- 1. Buy this compound | 60202-35-9 [smolecule.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Cas 60202-35-9,this compound | lookchem [lookchem.com]

- 4. Direct Scarlet Dyes 6BS(this compound) at Best Price in Ankleshwar - Manufacturer,Supplier,Exporter [mayurdyes.com]

- 5. This compound|CAS No: 60202-35-9 - Direct dye [chinainterdyes.com]

- 6. researchgate.net [researchgate.net]

- 7. sdinternational.com [sdinternational.com]

- 8. This compound TDS|this compound from Chinese supplier and producer - DIRECT RED DYES - Enoch dye [enochdye.com]

- 9. colorantsgroup.com [colorantsgroup.com]

- 10. cncolorchem.com [cncolorchem.com]

- 11. C.I. This compound | C41H24N6Na4O15S4 | CID 135853609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. krishnadyes.net [krishnadyes.net]

Direct Red 239 solubility in different solvents

An In-Depth Technical Guide to the Solubility of Direct Red 239

For researchers, scientists, and professionals in drug development, understanding the solubility of active compounds and dyes is paramount. This compound, a diazo dye, presents a specific solubility profile that dictates its application in various fields, from textile dyeing to potential biomedical research. This guide provides a comprehensive overview of its solubility in different solvents, supported by experimental methodologies.

Solubility Profile of this compound

The solubility of this compound is highly dependent on the polarity of the solvent, a characteristic stemming from its ionic nature as a tetrasodium (B8768297) salt.[1]

Quantitative Solubility Data

| Solvent | Molar Mass ( g/mol ) | Solubility | Temperature (°C) | Observations |

| Water (H₂O) | 18.02 | 75 g/L[2] | 90 | Forms a yellow-light red solution.[1][3][4][5][6] |

| Ethanol (C₂H₅OH) | 46.07 | Limited/Slightly Soluble[1][7] | Not Specified | Produces a shallow dark pink coloration.[1] |

| N,N-Dimethylformamide (DMF) | 73.09 | Soluble[1][3][4][5][6] | Not Specified | |

| Chloroform (CHCl₃) | 119.38 | Soluble[1][3][4][5][6] | Not Specified | |

| Acetone (B3395972) (C₃H₆O) | 58.08 | Insoluble[1][3][4][5][6][7] | Not Specified | |

| n-Butanol (C₄H₁₀O) | 74.12 | Insoluble[1][3][4][5][6] | Not Specified | |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | Soluble[1][3][5][6] | Not Specified | Dissolves to produce a blue-ray red-purple solution.[1][3][5][6] |

Qualitative Solubility Summary

This compound exhibits exceptional solubility in highly polar solvents, most notably water, where it can dissolve in any ratio.[1] This high aquasolubility is attributed to the presence of four sodium sulfonate groups in its molecular structure, which facilitate strong ionic interactions with polar water molecules.[1] Its solubility extends to other polar aprotic solvents like N,N-dimethylformamide (DMF).[1][3][4][5][6]

Conversely, it shows limited to slight solubility in moderately polar protic solvents such as ethanol.[1][7] The dye is considered insoluble in less polar organic solvents, including acetone and n-butanol.[1][3][4][5][6][7]

Interestingly, while some sources indicate high water solubility, others report it as insoluble in water.[8][9][10] This discrepancy may arise from variations in the specific form of the dye or the experimental conditions. The dye is also soluble in chloroform, which is unexpected given the solvent's relatively low polarity.[1][3][4][5][6]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a dye like this compound, based on standard laboratory methods.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound powder

-

Selected solvent (e.g., water, ethanol)

-

Volumetric flasks

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Water bath or heating mantle with temperature control

-

Spectrophotometer

-

Filtration apparatus (e.g., syringe filters)

Methodology:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound powder to a known volume of the solvent in a sealed container. b. Vigorously agitate the mixture using a magnetic stirrer at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solute: a. Allow the mixture to settle. b. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. For accuracy, filter the supernatant using a syringe filter compatible with the solvent.

-

Quantification: a. Dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of a spectrophotometer. b. Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound. c. Calculate the concentration of the dye in the saturated solution using a pre-established calibration curve (absorbance vs. concentration).

-

Data Reporting: a. Express the solubility in terms of grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

Visualizations

Caption: A flowchart of the experimental workflow for determining dye solubility.

References

- 1. Buy this compound | 60202-35-9 [smolecule.com]

- 2. krishnadyes.net [krishnadyes.net]

- 3. This compound|CAS No: 60202-35-9 - Direct dye [chinainterdyes.com]

- 4. Cas 60202-35-9,this compound | lookchem [lookchem.com]

- 5. This compound TDS|this compound from Chinese supplier and producer - DIRECT RED DYES - Enoch dye [enochdye.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. sdinternational.com [sdinternational.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound | 28706-25-4 | FD167623 | Biosynth [biosynth.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Spectroscopic Properties of Direct Red 239

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Red 239 is a synthetic azo dye belonging to the direct dye class, primarily utilized in the textile industry for coloring cellulosic fibers such as cotton, viscose, and paper. Its chemical structure, characterized by the presence of one or more azo groups (-N=N-), is responsible for its chromophoric properties. Understanding the absorption and emission spectra of this compound is crucial for various applications, including quality control in dyeing processes, environmental monitoring of textile effluents, and potential, albeit less common, applications in biomedical research. This guide provides a comprehensive overview of the available spectroscopic data for this compound, detailed experimental protocols for its analysis, and visual representations of relevant workflows.

Spectroscopic Data

The photophysical properties of this compound are summarized in the table below. The available data primarily focuses on its absorption characteristics, with limited information on its fluorescence emission.

| Parameter | Value | Solvent/Conditions |

| Absorption Maximum (λmax) | 541 nm | Aqueous solution (pH 4-10)[1] |

| 483.5 nm | Not specified | |

| 550 nm | After metallization with copper | |

| Molar Absorptivity (ε) | 15 x 10³ L·mol⁻¹·cm⁻¹ | at 541 nm |

| Emission Maximum (λem) | Data not available | - |

| Fluorescence Quantum Yield (Φf) | Data not available | - |

| Stokes Shift | Data not available | - |

Experimental Protocols

Detailed experimental procedures are essential for obtaining reliable and reproducible spectroscopic data. The following are generalized protocols for measuring the absorption and emission spectra of direct dyes like this compound, based on standard laboratory practices.

Absorption Spectroscopy (UV-Vis)

This protocol outlines the steps to determine the absorption spectrum and the wavelength of maximum absorbance (λmax) of this compound.

a. Materials and Equipment:

-

This compound powder

-

Solvent (e.g., deionized water, ethanol)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

b. Procedure:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations in the linear range of the spectrophotometer (typically with absorbance values between 0.1 and 1.0).

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength range for the scan (e.g., 300-800 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the dye solutions. This will serve as the blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This step corrects for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: Rinse the cuvette with one of the working solutions of this compound, and then fill it with the same solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax). The absorbance value at this wavelength can be used to calculate the molar absorptivity using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length of the cuvette.

Emission Spectroscopy (Fluorescence)

This protocol describes the general procedure for measuring the fluorescence emission spectrum of a dye. Note: As of the latest literature search, specific emission data for this compound is not available, suggesting it may be non-fluorescent or weakly fluorescent.

a. Materials and Equipment:

-

This compound solution (prepared as for UV-Vis)

-

Fluorometer (spectrofluorometer)

-

Quartz fluorescence cuvettes

b. Procedure:

-

Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength to the λmax determined from the absorption spectrum (e.g., 541 nm). Set the emission wavelength range to be scanned (e.g., 550-800 nm).

-

Blank Measurement: Fill a fluorescence cuvette with the pure solvent and place it in the fluorometer. Record an emission scan to measure any background fluorescence from the solvent.

-

Sample Measurement: Rinse the cuvette with the this compound solution and then fill it. Place the cuvette in the fluorometer and record the emission spectrum.

-

Data Analysis: Subtract the blank spectrum from the sample spectrum to obtain the true emission spectrum of the dye. The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem). The integrated area under the emission curve is proportional to the fluorescence quantum yield.

Visualizations

The following diagrams illustrate a typical workflow for the application of this compound in a textile dyeing process and a logical workflow for its analysis in an environmental sample.

Caption: Workflow for the application of this compound in a typical textile dyeing process.

Caption: Logical workflow for the analysis of this compound in a wastewater sample.

Conclusion

This technical guide provides a summary of the currently available spectroscopic data for this compound, with a focus on its absorption properties. The lack of readily available emission data suggests that this dye is likely non-fluorescent or exhibits very weak fluorescence, a common characteristic of many azo dyes due to efficient non-radiative decay pathways. The provided experimental protocols offer a foundation for the consistent and accurate spectroscopic analysis of this compound. The workflow diagrams serve as a visual aid for understanding the practical application and analytical procedures involving this dye. Further research into the potential photoluminescence of this compound and its derivatives could open new avenues for its application beyond the traditional textile industry.

References

Unveiling a Novel Research Application for Direct Red 239: A Technical Guide to Investigating Amyloid-Beta Aggregation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Red 239 is a bis-azo direct dye traditionally utilized in the textile and paper industries for its vibrant red hue and ability to directly bind to cellulosic fibers.[1][2] While its industrial applications are well-documented, its potential within the biomedical research sphere remains largely unexplored. This guide proposes a novel, albeit hypothetical, research application for this compound as a modulator of amyloid-beta (Aβ) peptide aggregation, a pathological hallmark of Alzheimer's disease.

This proposition is founded upon the structural and chemical similarities between this compound and other sulfonated dyes, most notably Congo Red, which are established tools for the identification and potential inhibition of amyloid fibril formation.[3] Like Congo Red, this compound possesses a planar, aromatic structure with multiple sulfonate groups, characteristics that are thought to mediate interaction with the β-sheet-rich structures of amyloid aggregates.[3] This guide will provide a comprehensive, though theoretical, framework for investigating the potential of this compound as an inhibitor of Aβ aggregation, complete with hypothetical experimental protocols and mechanistic diagrams.

Hypothetical Research Application: Inhibition of Amyloid-Beta Aggregation

The aggregation of Aβ peptides into soluble oligomers and insoluble fibrils is a central event in the pathogenesis of Alzheimer's disease, leading to synaptic dysfunction and neuronal cell death. Molecules that can interfere with this aggregation cascade are of significant therapeutic interest. Based on the known properties of similar sulfonated dyes, it is hypothesized that this compound may bind to Aβ peptides, thereby inhibiting their aggregation and mitigating their cytotoxic effects.

Comparative Quantitative Data

As there is no published data on the direct interaction of this compound with amyloid-beta, the following table summarizes the inhibitory concentrations (IC50) of related compounds on Aβ aggregation to provide a comparative baseline for future experiments.

| Compound | Assay Type | Aβ Species | IC50 (µM) | Reference |

| Curcumin | ThT Fluorescence | Aβ1-42 | 361.11 | [4] |

| This compound | Hypothetical | Aβ1-42 | TBD |

TBD: To be determined through experimentation.

Proposed Mechanism of Action

It is proposed that this compound, due to its chemical structure, interacts with the amyloid-beta peptide during its aggregation process. The planar aromatic regions of the dye may interact with the hydrophobic core of the Aβ peptide, while the negatively charged sulfonate groups could form electrostatic interactions with positively charged residues on the peptide surface. This binding is hypothesized to stabilize the peptide in a non-fibrillar conformation or sterically hinder the addition of further monomers to the growing aggregate, thus inhibiting the formation of toxic oligomers and fibrils.

Proposed interaction of this compound with Aβ monomers, preventing fibril formation.

Experimental Protocols

The following are detailed, hypothetical protocols for investigating the effect of this compound on Aβ aggregation.

Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation Kinetics

This assay is a standard method to monitor the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

Materials:

-

Amyloid-beta (1-42) peptide, lyophilized

-

Hexafluoroisopropanol (HFIP)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Thioflavin T (ThT)

-

This compound

-

96-well black, clear-bottom microplates

-

Fluorometric microplate reader

Procedure:

-

Aβ Peptide Preparation:

-

Dissolve lyophilized Aβ(1-42) in HFIP to a concentration of 1 mg/mL.

-

Aliquot into microcentrifuge tubes, evaporate the HFIP under a gentle stream of nitrogen gas, and store the resulting peptide film at -80°C.

-

Immediately before use, dissolve the Aβ(1-42) film in DMSO to a concentration of 5 mM to obtain a stock solution of monomeric peptide.

-

-

Assay Setup:

-

Prepare a working solution of Aβ(1-42) by diluting the DMSO stock to 100 µM in ice-cold PBS.

-

Prepare a range of concentrations of this compound in PBS.

-

In a 96-well plate, combine the Aβ(1-42) working solution, this compound solution (or vehicle control), and ThT (final concentration of 10 µM) to a final volume of 200 µL per well. The final concentration of Aβ(1-42) should be 10 µM.

-

-

Data Acquisition:

-

Incubate the plate at 37°C in a microplate reader with intermittent shaking.

-

Measure the ThT fluorescence intensity every 15 minutes for 24-48 hours using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate aggregation curves.

-

Determine the lag time and the maximum fluorescence intensity for each condition.

-

Calculate the percent inhibition of aggregation by this compound compared to the vehicle control.

-

Transmission Electron Microscopy (TEM) for Morphological Analysis

TEM allows for the direct visualization of Aβ aggregate morphology.

Materials:

-

Samples from the ThT assay at the end of the incubation period.

-

Carbon-coated copper grids.

-

Uranyl acetate (B1210297) or other suitable negative stain.

Procedure:

-

Sample Preparation:

-

Apply 5-10 µL of the Aβ aggregation reaction mixture onto a carbon-coated grid for 1-2 minutes.

-

Wick away the excess sample with filter paper.

-

Wash the grid by floating it on a drop of deionized water for 1 minute.

-

-

Staining:

-

Negatively stain the grid by floating it on a drop of 2% (w/v) uranyl acetate for 1-2 minutes.

-

Wick away the excess stain and allow the grid to air dry completely.

-

-

Imaging:

-

Visualize the grids using a transmission electron microscope.

-

Capture images of the different Aβ aggregate species (e.g., oligomers, protofibrils, fibrils) in the presence and absence of this compound.

-

Workflow for assessing this compound's effect on Aβ aggregation.

Conclusion

While this compound has an established role in industrial dyeing processes, its potential as a research tool, particularly in the field of neurodegenerative diseases, is an exciting and unexplored avenue. The structural similarities to known amyloid-binding dyes provide a strong rationale for investigating its effects on amyloid-beta aggregation. The experimental protocols and mechanistic hypotheses presented in this guide offer a foundational framework for scientists to explore this novel application. Should this hypothesis hold true, this compound could represent a new and readily available chemical scaffold for the development of therapeutic agents against Alzheimer's disease. Further research is warranted to validate these hypotheses and to fully characterize the interaction between this compound and amyloid-beta peptides.

References

- 1. krishnadyes.net [krishnadyes.net]

- 2. cncolorchem.com [cncolorchem.com]

- 3. Sulfonated dyes attenuate the toxic effects of beta-amyloid in a structure-specific fashion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]

Direct Red 239: A Technical Guide to its Mechanism of Action as a Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Red 239 is a synthetic anionic dyestuff belonging to the double azo class of chromophores.[1][2] It is primarily utilized in the dyeing of cellulosic fibers such as cotton, viscose, and paper, as well as for leather coloration.[2][3] As a direct dye, it possesses a high affinity for cellulosic materials and can be applied from an aqueous solution containing an electrolyte.[4] This technical guide provides an in-depth analysis of the mechanism of action of this compound as a dye, focusing on its application to cotton fibers. The document details the chemical and physical interactions governing the dyeing process, presents available quantitative data, and outlines relevant experimental protocols.

Chemical and Physical Properties

This compound is a water-soluble powder that is red-brown in appearance.[2][5] Its chemical structure is characterized by the presence of two azo (-N=N-) groups, which are responsible for its color. The molecule also contains multiple sulfonic acid groups, which impart water solubility and its anionic nature.

| Property | Value | Reference |

| C.I. Name | This compound | [2] |

| CAS Number | 60202-35-9 | [2] |

| Molecular Formula | C41H24N6Na4O15S4 | [6] |

| Molecular Weight | 1064.92 g/mol | [7] |

| Chemical Class | Double Azo | [2][8] |

| Appearance | Red-brown powder | [2][5] |

| Solubility | Soluble in water | [2][5] |

Mechanism of Dyeing on Cellulosic Fibers

The dyeing of cellulosic fibers, such as cotton, with this compound is a complex process governed by the principles of adsorption, diffusion, and fixation. The mechanism is primarily physical, involving non-covalent interactions between the dye molecules and the fiber.

Adsorption

In an aqueous solution, both the this compound molecules and the cellulosic fibers carry a negative surface charge, which leads to electrostatic repulsion.[4] To overcome this repulsion and facilitate the initial attachment of the dye to the fiber surface (adsorption), an electrolyte such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na2SO4) is added to the dyebath. The positively charged sodium ions from the electrolyte neutralize the negative charge on the fiber surface, reducing the electrostatic barrier and allowing the anionic dye molecules to approach and adsorb onto the fiber.[4]

Diffusion

Once adsorbed onto the surface, the dye molecules migrate into the amorphous regions of the cellulose (B213188) structure through a process of diffusion. The rate of diffusion is influenced by several factors, including temperature, dye concentration, and the presence of auxiliaries. Increasing the temperature of the dyebath increases the kinetic energy of the dye molecules and causes the amorphous regions of the cellulose fibers to swell, facilitating the penetration of the dye into the fiber interior.[9]

Fixation

The final stage of the dyeing process is fixation, where the dye molecules are held within the fiber structure by intermolecular forces. For direct dyes like this compound, these forces are primarily:

-

Hydrogen Bonds: The hydroxyl groups of the cellulose polymer form hydrogen bonds with the nitrogen and oxygen atoms of the dye molecule.

-

Van der Waals Forces: These are weak, short-range attractive forces that occur between the planar aromatic rings of the dye molecule and the cellulose chains.

The substantivity or affinity of the dye for the fiber is a measure of the strength of these interactions.

Quantitative Data

Colorfastness Properties

The colorfastness of a dyed textile refers to its ability to retain its color when subjected to various environmental conditions. The following table summarizes the reported colorfastness properties of this compound on cotton. The ratings are based on a scale of 1 to 5, where 5 represents the highest fastness.

| Fastness Property | Rating |

| Light Fastness | 4-5 |

| Washing Fastness | 3 |

| Perspiration Fastness (Acidic) | 3 |

| Perspiration Fastness (Alkaline) | 2-3 |

| Water Fastness | 3 |

| Rubbing Fastness (Dry) | 4 |

| Rubbing Fastness (Wet) | 2-3 |

Disclaimer: The colorfastness ratings are compiled from publicly available technical data sheets and may vary depending on the specific dyeing conditions and testing methods.

Dyeing Kinetics and Thermodynamics

Disclaimer: The following data for C.I. Direct Red 81 is intended to be representative of a typical direct red azo dye and should not be considered as exact values for this compound.

A study on the adsorption of C.I. Direct Red 81 on pre-treated cotton fabric at 90°C showed that the adsorption process is dependent on time and initial dye concentration.[10] The equilibrium data was analyzed using various isotherm models, with the Halsey model providing the best fit, suggesting multilayer adsorption.[10]

Another study on the optimization of direct dyeing on cotton with C.I. Direct Red 81 found that the maximum exhaustion and fixation were achieved under the following conditions: 50 g/L of Na2SO4, a temperature of 95°C, a dyeing time of 60 minutes, and a liquor ratio of 1:10.[6]

The kinetics of dyeing with direct dyes on cellulosic fibers generally follow a pseudo-second-order model. The thermodynamic parameters indicate that the dyeing process is typically spontaneous and endothermic.

Experimental Protocols

Exhaustion Dyeing of Cotton with this compound

This protocol describes a general procedure for the exhaust dyeing of cotton fabric with this compound in a laboratory setting.

Materials:

-

Scoured and bleached cotton fabric

-

This compound dye

-

Sodium chloride (NaCl) or Sodium sulfate (Na2SO4)

-

Sodium carbonate (Soda ash)

-

Wetting agent

-

Sequestering agent

-

Laboratory dyeing machine (e.g., beaker dyeing machine)

-

Spectrophotometer

Procedure:

-

Dye Solution Preparation: Prepare a stock solution of this compound (e.g., 1% w/v).

-

Dye Bath Setup:

-

Set the material-to-liquor ratio (M:L), for example, 1:20.

-

Add the required amount of water to the dyepot.

-

Add a wetting agent (e.g., 1 g/L) and a sequestering agent (e.g., 1 g/L).

-

Add the calculated volume of the this compound stock solution to achieve the desired shade percentage (e.g., 1% on weight of fabric, owf).

-

Add sodium carbonate (e.g., 2 g/L) to maintain a slightly alkaline pH.

-

-

Dyeing Process:

-

Introduce the pre-wetted cotton fabric into the dyebath at room temperature.

-

Raise the temperature to 40°C and run for 15 minutes.

-

Gradually add the required amount of electrolyte (e.g., 20 g/L NaCl) in portions over 15-20 minutes.

-

Raise the temperature to the boil (95-100°C) at a rate of 1.5-2°C/minute.

-

Continue dyeing at the boil for 60 minutes.

-

Cool the dyebath to 70°C.

-

-

Rinsing and Aftertreatment:

-

Remove the dyed fabric from the dyebath.

-

Rinse the fabric thoroughly with cold water.

-

To improve wet fastness, an optional aftertreatment with a cationic dye-fixing agent can be performed according to the manufacturer's instructions.

-

Finally, rinse the fabric again and dry.

-

Determination of Dye Exhaustion and Fixation

Exhaustion Percentage (%E):

The exhaustion of the dyebath can be determined spectrophotometrically.

-

Measure the absorbance of the initial dyebath solution (A_initial) at the maximum absorption wavelength (λ_max) of this compound.

-

After the dyeing process is complete, measure the absorbance of the final dyebath solution (A_final) at the same λ_max.

-

Calculate the exhaustion percentage using the following formula:

%E = [(A_initial - A_final) / A_initial] * 100

Fixation Percentage (%F):

The fixation percentage represents the amount of dye that is covalently or strongly bound to the fiber and is not removed by washing.

-

After dyeing and rinsing, the dyed fabric is subjected to a rigorous washing process (e.g., with a solution containing 2 g/L soap at the boil for 15-30 minutes).

-

The amount of unfixed dye in the wash liquor can be determined spectrophotometrically.

-

Alternatively, the color strength of the dyed fabric before and after the washing-off process can be measured using a reflectance spectrophotometer. The fixation percentage can then be calculated based on the ratio of the K/S values (a measure of color strength).

Colorfastness Testing

The colorfastness of the dyed fabric should be evaluated according to standard test methods, such as those established by the International Organization for Standardization (ISO) or the American Association of Textile Chemists and Colorists (AATCC).

-

Light Fastness: ISO 105-B02 or AATCC 16

-

Washing Fastness: ISO 105-C06 or AATCC 61

-

Perspiration Fastness: ISO 105-E04 or AATCC 15

-

Rubbing (Crocking) Fastness: ISO 105-X12 or AATCC 8

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the this compound dyeing mechanism and experimental workflows.

Caption: Chemical Structure of this compound.

Caption: Direct Dyeing Process Workflow for Cotton.

Caption: Mechanism of this compound Interaction with Cellulose Fiber.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. journal.gnest.org [journal.gnest.org]

- 5. This compound|CAS No: 60202-35-9 - Direct dye [chinainterdyes.com]

- 6. asianpubs.org [asianpubs.org]

- 7. This compound Dyes - Affordable Price, High-Quality Textile & Paper Dyeing Solution [dyestuff.co.in]

- 8. worlddyevariety.com [worlddyevariety.com]

- 9. Dyeing of cellulosic fibers with direct dyes. | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of Direct Red 239 Powder

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling procedures for Direct Red 239 powder. The information is compiled to ensure safe laboratory practices and to provide a quick reference for emergency procedures.

Section 1: Chemical and Physical Properties

This compound is a synthetic dye used in various industrial applications, including textiles, paper, and leather.[1][2][3][4] Its physical and chemical characteristics are important for understanding its behavior and potential hazards in a laboratory setting.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 60202-35-9 | [5][6][7] |

| Appearance | Red to red-brown powder | [2][4][5][8] |

| Odor | Odorless | [1][5] |

| Molecular Formula | C41H28N6O15S4•Na4 | [9] |

| Molecular Weight | 1064.92 g/mol | [3][9] |

| Solubility | Soluble in water (approx. 75 g/L at 90°C); Soluble in DMF and chloroform; Insoluble in acetone (B3395972) and butanol.[2][3][4][6][10] | |

| Melting Point | > 300 °C | [2][4][8] |

| pH | ~7.5 (in solution) | [5] |

| Chemical Stability | Stable under normal temperatures and pressures. | [5] |

Section 2: Hazard Identification and Toxicology

Understanding the toxicological profile of this compound is critical for risk assessment and the implementation of appropriate safety measures. While some aggregated GHS data suggest the chemical does not meet hazard criteria, several safety data sheets indicate specific hazards that should be addressed with caution.[5][11]

Primary Hazards:

-

Ingestion: Harmful if swallowed, may cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[5]

-

Inhalation: May cause irritation to the respiratory tract.[5]

-

Eye Contact: Can cause eye irritation and inflammation.[5][6]

-

Skin Contact: Prolonged or repeated contact may lead to skin irritation.[5]

Table 2: Toxicological Data Summary

| Endpoint | Value | Species | Notes | Source(s) |

| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Rat | Considered to have low acute toxicity if swallowed. | [6] |

| Acute Dermal Toxicity (LD50) | > 5000 mg/kg bw | Not Specified | [12] | |

| Skin Corrosion/Irritation | Non-irritant / Unlikely to be irritating | Not Specified | Prolonged contact may still cause irritation in sensitive individuals. | [5][6][12] |

| Serious Eye Damage/Irritation | Irritating to eyes | Not Specified | Risk phrase R36 applies. | [6] |

| Carcinogenicity | Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA. | N/A | No evidence of carcinogenicity from major regulatory bodies. | [5] |

| Mutagenicity | Mutagenicity data has been reported. | Not Specified | No specific details on the nature of the mutagenic effects are provided. | [5] |

Section 3: Standard Operating Procedures & Methodologies

Adherence to standardized protocols is essential to minimize exposure and ensure safety when working with this compound powder.

Methodology 1: Weighing and Handling Solid Powder

-

Engineering Controls: Conduct all work with this compound powder inside a certified chemical fume hood or a ventilated enclosure to control airborne dust.[5] Ensure an eyewash station and safety shower are readily accessible.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4, including a lab coat, safety goggles with side shields, and nitrile gloves.[5]

-

Pre-Weighing: Designate a specific area within the fume hood for weighing. Place a disposable weighing paper or boat on the analytical balance. Tare the balance.

-

Dispensing: Carefully scoop the powder from the container using a clean spatula. Avoid any actions that could generate dust, such as tapping the container or dropping the powder from a height.

-

Weighing: Gently transfer the powder to the weighing paper until the desired amount is reached.

-

Cleanup: Once weighing is complete, carefully fold the weighing paper to contain the powder for transfer. Immediately clean any spilled powder on the balance or surrounding surfaces using a damp cloth or a vacuum with HEPA filtration. Do not dry sweep, as this can create dust clouds.[5][6]

-

Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[5]

Methodology 2: Accidental Spill Response

-

Immediate Action: Alert personnel in the immediate area and restrict access.

-

Assess the Spill: Determine the extent of the spill. For a small, contained spill, proceed with cleanup. For a large spill, evacuate the area and follow institutional emergency procedures.

-

PPE: Don the appropriate PPE, including an approved respirator, chemical safety goggles, and protective gloves.[5]

-

Containment & Cleanup:

-

Decontamination: Clean the spill area with soap and water once the bulk material has been removed.

-

Waste Disposal: Dispose of the contaminated materials and cleaning supplies as hazardous waste in accordance with local, state, and federal regulations.

Caption: Workflow for responding to a this compound powder spill.

Section 4: Exposure Controls and Personal Protective Equipment

Minimizing exposure is achieved through a combination of engineering controls and appropriate personal protective equipment.

-

Engineering Controls: A chemical fume hood or other local exhaust ventilation is necessary to control airborne dust levels.[5] General laboratory ventilation should be adequate.

-

Occupational Exposure Limits: In the absence of specific limits for this compound, adhere to general guidelines for powders. Keep personal exposure below 10 mg/m³ for total inhalable dust and below 5 mg/m³ for respirable dust (8-hour time-weighted average).[6]

Table 3: Personal Protective Equipment (PPE) Recommendations

| Protection | Specification | Purpose | Source(s) |

| Eye/Face | Chemical safety goggles or glasses with side shields. | Protects against dust particles entering the eyes. | [5] |

| Skin | Chemical-resistant gloves (e.g., nitrile). Lab coat or appropriate protective clothing. | Prevents skin contact and irritation. | [5] |

| Respiratory | An approved respirator (e.g., N95 or higher) should be worn when handling large quantities or when ventilation is inadequate. | Prevents inhalation of irritating dust. | [5][6] |

Section 5: First Aid and Emergency Procedures

Immediate and appropriate responses to exposure or emergencies can significantly mitigate harm.

First Aid Measures

-

Inhalation: Move the individual to fresh air immediately.[5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Remove contaminated clothing. Flush the affected skin with plenty of soap and water.[5] If irritation develops or persists, seek medical aid.[5]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5]

-

Ingestion: If the person is conscious and alert, give 2-4 cupfuls of milk or water.[5] Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][13]

Fire Fighting Measures

-

Extinguishing Media: Use agents appropriate for the surrounding fire. Suitable media include water spray, dry chemical, foam, or carbon dioxide.[5][6]

-

Hazardous Combustion Products: Thermal decomposition may produce irritating and toxic gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides.[6]

-

Firefighter Protection: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode.[5]

Storage and Incompatibility

-

Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[5][10] Keep containers tightly closed and preserve in light-resistant containers.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong reducing agents.[5]

References

- 1. Direct Scarlet Dyes 6BS (this compound) - Best Price Guaranteed [mayurdyes.com]

- 2. This compound TDS|this compound from Chinese supplier and producer - DIRECT RED DYES - Enoch dye [enochdye.com]

- 3. sdinternational.com [sdinternational.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. cncolorchem.com [cncolorchem.com]

- 6. dyespigments.net [dyespigments.net]

- 7. cncolorchem.com [cncolorchem.com]

- 8. This compound | 60202-35-9 [chemicalbook.com]

- 9. biosynth.com [biosynth.com]

- 10. krishnadyes.net [krishnadyes.net]

- 11. C.I. This compound | C41H24N6Na4O15S4 | CID 135853609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. chemicalbook.com [chemicalbook.com]

Direct Red 239: An Unexplored Candidate for Fluorescent Probe Applications

An In-depth Technical Guide on the Characterization of Direct Red 239 as a Potential Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a diazo dye traditionally used in the textile and paper industries, presents an intriguing yet largely unexplored potential as a fluorescent probe for biological applications. Its chemical structure, characterized by an extended π-conjugated system typical of many fluorophores, suggests inherent fluorescent properties. However, a comprehensive review of the scientific literature reveals a significant gap in the quantitative characterization of its photophysical properties and its validation in bio-imaging contexts. This technical guide consolidates the available information on this compound and, more importantly, outlines a detailed roadmap for its systematic evaluation as a novel fluorescent probe. While specific quantitative data on its fluorescence is not publicly available, this document provides researchers with the necessary theoretical framework and experimental protocols to unlock its potential.

Physicochemical Properties of this compound

This compound is a water-soluble, red-brown powder. Its chemical and physical properties are summarized in the table below. The presence of multiple sulfonate groups contributes to its high water solubility, a desirable characteristic for a biological probe.[1][2][3][4]

| Property | Value | Reference |

| Chemical Formula | C₄₁H₂₄N₆Na₄O₁₅S₄ | [5][6][7] |

| Molecular Weight | 1060.9 g/mol | [5][6][7] |

| CAS Number | 60202-35-9 | [1][5] |

| Appearance | Red-brown powder | [1][4] |

| Solubility | Soluble in water, DMF. Insoluble in butanol, acetone. | [2][3][4] |

| Light Fastness | 5 (on a scale of 1-8) | [1] |

| Washing Fastness | 3-4 | [1] |

Synthesis of this compound

-

Diazotization: An aromatic amine is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic medium) at low temperatures (0-5 °C) to form a diazonium salt.

-

Coupling: The resulting diazonium salt is then reacted with a coupling component, an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative, to form the azo dye.

-

Purification: The crude dye is purified, typically by recrystallization or chromatography, to remove unreacted starting materials and by-products. For applications as a fluorescent probe, high purity is critical to ensure that the observed photophysical properties are intrinsic to the dye itself.

Caption: General workflow for the synthesis of azo dyes.

Proposed Experimental Characterization as a Fluorescent Probe

To evaluate this compound as a potential fluorescent probe, a systematic characterization of its photophysical properties is necessary. The following sections outline the key experiments and methodologies.

Spectroscopic Analysis

The first step is to determine the absorption and emission spectra of this compound in various solvents relevant to biological applications (e.g., water, PBS, ethanol, DMSO).

Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of high-purity this compound in the desired solvent. Create a series of dilutions to determine the linear range of absorbance.

-

Absorbance Spectroscopy: Use a UV-Vis spectrophotometer to measure the absorbance spectrum (typically from 200 to 800 nm). The wavelength of maximum absorbance (λmax) should be identified.

-

Fluorescence Spectroscopy: Use a spectrofluorometer to measure the excitation and emission spectra.

-

To determine the emission spectrum, excite the sample at its λmax and scan a range of higher wavelengths.

-

To determine the excitation spectrum, set the emission detector to the wavelength of maximum emission and scan a range of lower excitation wavelengths.

-

-

Molar Absorptivity (Extinction Coefficient) Determination: Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) from the absorbance of a solution of known concentration (c) and path length (l).

Caption: Workflow for spectroscopic characterization.

Quantum Yield Determination

The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. It can be determined relative to a well-characterized fluorescent standard.

Experimental Protocol (Relative Method):

-

Standard Selection: Choose a fluorescent standard with a known quantum yield and absorption/emission spectra that overlap with this compound (e.g., Rhodamine B or Cresyl Violet).

-

Absorbance Matching: Prepare solutions of the standard and this compound in the same solvent with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Fluorescence Measurement: Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Calculation: The quantum yield of the sample (Φsample) can be calculated using the following equation:

Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²)

Where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Photostability Assessment

A good fluorescent probe should be resistant to photobleaching (fading) upon prolonged exposure to excitation light.

Experimental Protocol:

-

Sample Preparation: Prepare a solution of this compound.

-

Continuous Excitation: Continuously illuminate the sample with the excitation light in a spectrofluorometer or on a fluorescence microscope.

-

Fluorescence Monitoring: Record the fluorescence intensity at regular time intervals.

-

Data Analysis: Plot the fluorescence intensity as a function of time to determine the rate of photobleaching.

Potential Application in Amyloid Beta Detection: A Hypothetical Approach

Given the structural similarities of this compound to other amyloid-binding dyes like Congo Red, its potential for detecting amyloid-beta (Aβ) aggregates, a hallmark of Alzheimer's disease, is a compelling area for investigation. The following outlines a hypothetical experimental workflow to assess this potential.

Hypothetical Binding Mechanism: The planar, aromatic structure of this compound may allow it to intercalate within the β-sheet structures of Aβ fibrils. This binding could restrict the rotational freedom of the molecule, leading to an enhancement of its fluorescence quantum yield.

Caption: Workflow for assessing Aβ binding.

Experimental Protocol (In Vitro Aβ Binding Assay):

-

Aβ Fibril Formation: Prepare Aβ fibrils by incubating synthetic Aβ peptides (e.g., Aβ₁₋₄₂) under appropriate conditions (e.g., physiological pH, 37°C with agitation). Confirm fibril formation using a standard method like Thioflavin T fluorescence assay or transmission electron microscopy.

-

Binding Assay:

-

Incubate a fixed concentration of this compound with varying concentrations of pre-formed Aβ fibrils.

-

As a control, incubate this compound with monomeric Aβ.

-

Measure the fluorescence emission spectra of all samples.

-

-

Data Analysis:

-

Compare the fluorescence intensity of this compound in the presence of Aβ fibrils versus monomers. A significant increase in fluorescence in the presence of fibrils would indicate binding.

-

If binding is observed, perform a saturation binding experiment to determine the dissociation constant (Kd), a measure of binding affinity.

-

Conclusion and Future Directions

This compound remains a molecule of untapped potential in the realm of fluorescence microscopy and biological sensing. While its traditional applications have been well-established, its identity as a potential fluorescent probe is yet to be scientifically validated. The experimental roadmap laid out in this guide provides a clear and structured approach for researchers to systematically characterize its photophysical properties and explore its utility in challenging applications such as amyloid-beta detection. The successful characterization of this compound could add a new, readily available, and cost-effective tool to the expanding toolbox of fluorescent probes for biomedical research.

References

- 1. colorantsgroup.com [colorantsgroup.com]

- 2. This compound|CAS No: 60202-35-9 - Direct dye [chinainterdyes.com]

- 3. Buy this compound | 60202-35-9 [smolecule.com]

- 4. This compound TDS|this compound from Chinese supplier and producer - DIRECT RED DYES - Enoch dye [enochdye.com]

- 5. C.I. This compound | C41H24N6Na4O15S4 | CID 135853609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Diazo Bonds in C.I. Direct Red 239

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Red 239 is a synthetic, water-soluble disazo dye of significant industrial importance, primarily in the textile and paper industries. Its molecular structure is characterized by the presence of two azo groups (-N=N-), which act as the chromophore responsible for its vibrant red color. Understanding the chemical and physical properties of these diazo bonds is crucial for optimizing its synthesis, application, and degradation processes. This technical guide provides a comprehensive overview of the diazo bonds in this compound, including its synthesis, spectroscopic characterization, and key chemical reactions.

Molecular Structure and Properties

This compound is a complex aromatic compound. Its IUPAC name is tetrasodium (B8768297);4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate.[1] The molecule possesses two distinct diazo bonds, each connecting substituted naphthalene (B1677914) rings.

Physicochemical Properties of this compound

| Property | Value | Reference |

| C.I. Name | This compound | [2][3][4] |

| CAS Number | 60202-35-9 | [2][3][4] |

| Molecular Formula | C₄₁H₂₄N₆Na₄O₁₅S₄ | [1] |

| Molecular Weight | 1060.88 g/mol | [5] |

| Appearance | Red-brown powder | [3][4] |

| Solubility | Soluble in water | [3] |

| Melting Point | >300 °C | [3] |

Synthesis of this compound: Formation of the Diazo Bonds

The synthesis of this compound is a multi-step process that hinges on the formation of its two diazo bonds through sequential diazotization and coupling reactions. While a specific protocol for this compound is not publicly available, a generalized experimental procedure can be outlined based on established methods for synthesizing disazo dyes.

Experimental Protocol: A Generalized Synthesis

1. Diazotization: This initial step involves the conversion of a primary aromatic amine into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

-

Procedure:

-

Dissolve the primary aromatic amine (e.g., an aminonaphthalene sulfonic acid derivative) in dilute hydrochloric or sulfuric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the low temperature and stirring vigorously.

-

The completion of the diazotization can be monitored using starch-iodide paper, where the presence of excess nitrous acid will result in a blue-black color.

-

2. Azo Coupling: The newly formed diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an aromatic amine. In the case of this compound, this would involve substituted naphthol derivatives. The diazonium salt acts as an electrophile, and the coupling component acts as a nucleophile in an electrophilic aromatic substitution reaction.

-

Procedure:

-

Dissolve the coupling component in an alkaline solution (e.g., aqueous sodium hydroxide) to activate the aromatic ring for electrophilic attack.

-

Cool the solution of the coupling component in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with continuous stirring.

-

The coupling reaction is often accompanied by a distinct color change, indicating the formation of the azo dye.

-

The reaction mixture is stirred for a period to ensure complete reaction, and the pH may be adjusted to optimize the coupling.

-

The resulting dye is then isolated by filtration, washed, and dried.

-

To create the disazo structure of this compound, this two-step process would be repeated, with the monoazo dye serving as the starting material for a second diazotization and coupling sequence.

Spectroscopic Characterization of the Diazo Bonds

The diazo bonds in this compound can be identified and characterized using various spectroscopic techniques.

Infrared (IR) Spectroscopy

The -N=N- stretching vibration in aromatic azo compounds gives rise to a characteristic absorption band in the IR spectrum. For a closely related dye, Reactive Red 239, a peak at 1620.21 cm⁻¹ has been attributed to the N=N stretching vibration.[[“]] Generally, for aromatic azo compounds, this band can be found in the range of 1400-1630 cm⁻¹, though its intensity can be weak due to the symmetry of the bond.

Raman Spectroscopy

Raman spectroscopy is a powerful tool for the analysis of azo dyes. The -N=N- stretching vibration is Raman active and typically appears in the 1380-1460 cm⁻¹ region of the spectrum. The exact position of the band can be influenced by the nature of the substituents on the aromatic rings.

UV-Visible Spectroscopy

The extended π-conjugated system created by the aromatic rings and the diazo bonds is responsible for the color of this compound. The dye exhibits strong absorption in the visible region of the electromagnetic spectrum. The λmax (wavelength of maximum absorbance) is a key characteristic used in the quantitative analysis of the dye.

Chemical Reactions Involving the Diazo Bonds

The diazo bonds are the most reactive sites in the this compound molecule and are central to its degradation.

Reductive Cleavage

The most significant reaction of the diazo bond is its reductive cleavage. This process breaks the -N=N- bond to form two primary aromatic amines. This reaction is of great environmental concern as some of the resulting aromatic amines can be carcinogenic. The reductive cleavage can be achieved through various chemical and biological means.

-

Chemical Reduction: Strong reducing agents such as sodium dithionite (B78146) can cleave the azo bond.

-

Biological Degradation: Many microorganisms have developed enzymes, known as azoreductases, that can reductively cleave azo bonds under anaerobic conditions.

The general reaction for the reductive cleavage of a diazo bond is as follows:

Ar-N=N-Ar' + 4[H] → Ar-NH₂ + Ar'-NH₂

Visualizations

Logical Workflow for Azo Dye Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. Azo-Enhanced Raman Scattering for Enhancing the Sensitivity and Tuning the Frequency of Molecular Vibrations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tetrasodium 7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(6-sulphonato-2-naphthyl)azo]naphthalene-2-sulphonate] CAS#: 28706-25-4 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. diva-portal.org [diva-portal.org]

- 6. consensus.app [consensus.app]

An In-Depth Technical Guide to Staining Cellulose Fibers with Direct Red 239

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Direct Red 239 for staining cellulose (B213188) fibers. It covers the fundamental principles of the staining process, detailed experimental protocols, and quantitative data on the interaction between the dye and cellulosic substrates. This document is intended to be a valuable resource for researchers and scientists in various fields, including materials science, textile chemistry, and drug delivery, where the characterization and visualization of cellulose are crucial.

Introduction to this compound and Cellulose Staining

This compound, also known as Pontamine Fast Scarlet 4B, is an anionic direct dye belonging to the azo class of compounds. Its molecular structure allows for a high affinity towards cellulosic materials, making it an effective staining agent for fibers such as cotton, viscose, and linen. The interaction between this compound and cellulose is primarily governed by non-covalent forces, including hydrogen bonding and van der Waals interactions. The planar structure of the dye molecule facilitates its alignment with the linear polymer chains of cellulose.

The staining process is influenced by several factors, including temperature, pH, electrolyte concentration, and the specific type of cellulosic material being used. Understanding and controlling these parameters are essential for achieving consistent and reproducible staining results.

Quantitative Data on Dye-Fiber Interaction

The following tables summarize key quantitative data related to the adsorption of red dyes on cellulosic and similar materials. While specific data for this compound on unmodified cellulose is limited in publicly available literature, the provided data from closely related systems offer valuable insights into the expected behavior.

Table 1: Adsorption Isotherm Parameters for Red Dyes on Cellulosic and Chitosan Substrates

| Dye | Substrate | Isotherm Model | q_m (mg/g) | K_L (L/mg) | K_F ((mg/g)(L/mg)^(1/n)) | n | R² | Reference |

| Reactive Red 239 | Diethylaminoethylated Cotton Dust Waste | Langmuir | - | - | - | - | - | [1] |

| Reactive Red 239 | Diethylaminoethylated Cotton Dust Waste | Freundlich | - | - | - | - | - | [1] |

| Reactive Red 239 | Chitosan 8B | Langmuir | 163.93 (µmol/g) | - | - | - | >0.99 | [2] |

| Direct Red 7 | Cotton | - | K/S = 6.11 | - | - | - | - | [3] |

Note: The study on Reactive Red 239 on diethylaminoethylated cotton dust waste presented graphical data for Langmuir and Freundlich isotherms but did not provide the specific constants in the text. The maximum color strength (K/S) is provided for Direct Red 7 on cotton as a measure of dye uptake.

Table 2: Kinetic Parameters for the Adsorption of Reactive Red 239 on Chitosan

| Parameter | Value | Units | Reference |

| Kinetic Model | Pseudo-second-order | - | [2] |

| Activation Energy (E_a) | 23.30 | kJ/mol | [2] |

Table 3: Thermodynamic Parameters for the Adsorption of Reactive Red 239 on Chitosan

| Parameter | Value (at 318 K) | Units | Reference |

| Gibbs Free Energy (ΔG°) | -3.77 | kJ/mol | [2] |

| Enthalpy (ΔH°) | 36.1 | kJ/mol | [2] |

| Entropy (ΔS°) | 125 | J/mol·K | [2] |

Table 4: CIELAB Color Values for Cotton Fabric Dyed with Direct Red 7

| Parameter | Value | Reference |

| L | 43.00 | [3] |

| a | 38.30 | [3] |

| b | -0.78 | [3] |

| C | 38.31 | [3] |

| h | 358.84 | [3] |

Note: These values are for a related direct red dye and serve as an example of colorimetric data.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the staining of cellulose fibers with this compound.

Preparation of Staining Solution

Objective: To prepare a stock and working solution of this compound.

Materials:

-

This compound powder

-

Distilled or deionized water

-

Sodium chloride (NaCl)

-

Sodium carbonate (Na₂CO₃) (optional, for pH adjustment)

-

Volumetric flasks

-

Magnetic stirrer and stir bar

Procedure:

-

Stock Solution (e.g., 1% w/v):

-

Weigh 1.0 g of this compound powder.

-

Dissolve the powder in approximately 80 mL of distilled water in a 100 mL volumetric flask.

-

Use a magnetic stirrer to ensure complete dissolution. Gentle heating may be applied if necessary.

-

Once dissolved and cooled to room temperature, bring the volume up to 100 mL with distilled water.

-

Store the stock solution in a dark, cool place.

-

-

Working Staining Solution (e.g., 0.1% w/v with 5% NaCl):

-

Pipette 10 mL of the 1% stock solution into a 100 mL volumetric flask.

-

Add 5.0 g of NaCl to the flask.

-

Add approximately 80 mL of distilled water and stir until the salt is completely dissolved.

-

Bring the volume up to 100 mL with distilled water.

-

Adjust the pH if required using a dilute solution of Na₂CO₃. For many direct dyes, a neutral to slightly alkaline pH (7-8) is optimal.[4]

-

Staining Protocol for Cellulose Fibers (e.g., Cotton Yarn)

Objective: To stain cellulose fibers with this compound for qualitative or quantitative analysis.

Materials:

-

Cellulose fibers (e.g., scoured and bleached cotton yarn)

-

Working staining solution of this compound

-

Dye bath (beaker or dyeing machine)

-

Heating and stirring apparatus (e.g., water bath with magnetic stirrer)

-

Distilled water

-

Glass rods

Procedure:

-

Fiber Preparation:

-

Accurately weigh a sample of the cellulose fibers.

-

Thoroughly wet the fibers with distilled water to ensure even dye uptake.

-

-

Dyeing Process:

-

Prepare a dye bath with the working staining solution. The liquor ratio (ratio of the volume of the dye bath to the weight of the fiber) can range from 20:1 to 50:1.

-

Immerse the wetted fibers in the dye bath at room temperature.

-

Gradually heat the dye bath to the desired temperature (e.g., 80-95°C) while stirring continuously.

-

Maintain the temperature and continue stirring for a specified duration (e.g., 30-60 minutes). The addition of salt can be done in portions during this stage to promote dye exhaustion.[5]

-

After the dyeing period, allow the bath to cool down.

-

-

Rinsing and Drying:

-

Remove the dyed fibers from the bath.

-

Rinse the fibers thoroughly with cold distilled water to remove any unfixed dye from the surface.

-

Squeeze out excess water and allow the fibers to air-dry or dry in an oven at a low temperature.

-

Protocol for Determining Dye Uptake (Exhaustion)

Objective: To quantify the amount of this compound adsorbed by the cellulose fibers.

Materials:

-

Dyed cellulose fibers and the remaining dye bath solution

-

UV-Vis Spectrophotometer

-

Cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound.

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Measure Dye Concentration:

-

Take a sample of the dye bath solution before and after the dyeing process.

-

Dilute the samples accurately with distilled water to bring the absorbance within the range of the calibration curve.

-

Measure the absorbance of the diluted initial and final dye bath solutions.

-

-

Calculate Dye Uptake:

-

Use the calibration curve to determine the initial (C_i) and final (C_f) concentrations of the dye in the bath.

-

Calculate the percentage of dye exhaustion (%E) using the following formula:

%E = [(C_i - C_f) / C_i] * 100

-

Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the this compound staining process.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics, Isotherm and Thermodynamic Studies of the Adsorption of Reactive Red 239 Dye from Aqueous Solution by Chitosan 8B [scirp.org]

- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 4. scielo.br [scielo.br]

- 5. why need add salt in direct dyeing? - FAQ - Emperor Chem [emperordye.com]

An In-depth Technical Guide to the Core Principles of Direct Dyes in Histology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles governing the use of direct dyes in histological applications. It delves into the molecular interactions, chemical properties, and practical considerations that are essential for the accurate and reproducible staining of tissue sections. Detailed experimental protocols for key techniques and quantitative data for common dyes are also presented to aid in the practical application of this knowledge.

Core Principles of Direct Staining

Histological staining with direct dyes is a cornerstone of microscopic anatomy and pathology, allowing for the visualization of tissue architecture and cellular details. The underlying principle of direct staining lies in the chemical and physical interactions between the dye molecules and the constituent macromolecules of the tissue.

The Chemical Nature of Dyes

For a substance to act as a histological dye, it must possess two key properties: color and the ability to bind to tissue. The color is imparted by the presence of a chromophore , a molecular group that absorbs light at a specific wavelength in the visible spectrum. Common chromophores include azo groups (-N=N-), nitro groups (-NO2), and quinoid rings.

However, color alone is insufficient for staining. A dye must also have an auxochrome , an ionizable group that enables it to bind to tissue components. Auxochromes, such as amino (-NH2) and carboxyl (-COOH) groups, typically carry a positive or negative charge, which is fundamental to the primary mechanism of direct dye binding.

The Mechanism of Direct Dye Binding: An Electrostatic Interaction

The predominant mechanism governing the interaction between direct dyes and tissue is ionic bonding , also known as electrostatic attraction.[1][2] Tissues are composed of a variety of macromolecules, including proteins and nucleic acids, which contain ionizable groups. At a given pH, these groups can carry a net positive or negative charge.

-

Acidic (Anionic) Dyes: These dyes possess a net negative charge and are attracted to positively charged (cationic) tissue components. Tissue components that bind to acidic dyes are termed acidophilic .[1] Examples include most cytoplasmic proteins, collagen, and muscle fibers.

-

Basic (Cationic) Dyes: These dyes have a net positive charge and bind to negatively charged (anionic) tissue components. Tissue components that have an affinity for basic dyes are called basophilic .[1][2] This category includes nucleic acids (DNA and RNA), which are rich in phosphate (B84403) groups, and glycosaminoglycans found in the matrix of cartilage.

The pH of the staining solution is a critical factor that influences the ionization of both the dye and the tissue, thereby affecting the intensity and selectivity of the staining.[1]

Quantitative Data of Common Direct Dyes

The selection of a direct dye for a specific application depends on its chemical properties. The following table summarizes key quantitative data for several commonly used direct dyes in histology.

| Dye Name | Colour Index (C.I.) Number | Molecular Weight ( g/mol ) | Absorption Maximum (λmax) |

| Congo Red | 22120 | 696.66 | 497 nm (in water)[3][4] |

| Acid Fuchsin | 42685 | 585.54 | 540 - 549 nm (in 0.0025 M HCl)[5] |

| Aniline (B41778) Blue (Water Soluble) | 42780 | 799.81 | 595 - 610 nm (in 0.005 M HCl)[6] |

| Light Green SF Yellowish | 42095 | 792.85 | 629 - 634 nm (in water)[7] |

Signaling Pathways and Experimental Workflows

The interaction between dyes and tissues can be visualized as a direct binding event, while the overall histological process follows a standardized workflow to ensure optimal tissue preservation and staining.

Figure 1: Ionic interaction between an anionic dye and an acidophilic tissue component.